molecular formula C12H19N3O7S B1329993 S-Acetylglutathione CAS No. 3054-47-5

S-Acetylglutathione

Cat. No.: B1329993
CAS No.: 3054-47-5
M. Wt: 349.36 g/mol
InChI Key: FVRWSIPJNWXCEO-BRFYHDHCSA-N
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Description

S-Acetylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is modified by the addition of an acetyl group to the sulfur atom of the cysteine residue, which enhances its stability and bioavailability. This compound is known for its potent antioxidant properties and its ability to support cellular functions by replenishing intracellular glutathione levels .

Biochemical Analysis

Biochemical Properties

S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. This compound interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, this compound was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. This compound can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, this compound can modulate gene expression by influencing redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that this compound can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of this compound were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. This compound also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. This compound may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetylglutathione typically involves the selective acylation of the thiol group of glutathione. One efficient method uses a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA) with cobalt chloride as a catalyst. This process selectively acetylates the thiol group without affecting the free amino groups, resulting in a high yield and purity of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and catalysts is also emphasized to make the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

S-Acetylglutathione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide bonds.

    Reduction: It can be reduced back to glutathione.

    Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific nucleophiles under controlled pH and temperature conditions.

Major Products

Scientific Research Applications

S-Acetylglutathione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Glutathione: The natural form of glutathione, composed of glutamic acid, cysteine, and glycine.

    N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.

    Glutathione Disulfide: The oxidized form of glutathione.

Uniqueness of S-Acetylglutathione

This compound is unique due to its enhanced stability and bioavailability compared to L-Glutathione. The acetylation allows it to bypass the digestive system and be absorbed intact, making it more effective in increasing intracellular glutathione levels. This makes it a preferred choice for oral supplementation and therapeutic applications .

Properties

IUPAC Name

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWSIPJNWXCEO-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-47-5
Record name S-acetylglutathione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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